molecular formula C18H15N5O3S B11472822 8-(furan-2-ylmethyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(furan-2-ylmethyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11472822
M. Wt: 381.4 g/mol
InChI Key: SFJFZUCMPNEEGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(FURAN-2-YL)METHYL]-1,3-DIMETHYL-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex heterocyclic compound that incorporates furan, thiophene, and imidazo[1,2-g]purine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(FURAN-2-YL)METHYL]-1,3-DIMETHYL-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the imidazo[1,2-g]purine core: This can be achieved through cyclization reactions involving appropriate purine derivatives.

    Introduction of the furan and thiophene rings: These can be incorporated via cross-coupling reactions such as Suzuki or Stille coupling, using furan-2-boronic acid and thiophene-2-boronic acid as reagents.

    Final modifications: Methylation and other functional group modifications are carried out under controlled conditions to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and thiophene rings can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced under hydrogenation conditions, affecting the furan and thiophene rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are common.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are typically employed.

Major Products

Scientific Research Applications

8-[(FURAN-2-YL)METHYL]-1,3-DIMETHYL-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, and immune response, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds like 2-furoic acid and furfural.

    Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-2-aldehyde.

    Imidazo[1,2-g]purine Derivatives: Various substituted imidazo[1,2-g]purines with different functional groups.

Uniqueness

8-[(FURAN-2-YL)METHYL]-1,3-DIMETHYL-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is unique due to its combination of furan, thiophene, and imidazo[1,2-g]purine moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H15N5O3S

Molecular Weight

381.4 g/mol

IUPAC Name

6-(furan-2-ylmethyl)-2,4-dimethyl-7-thiophen-2-ylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C18H15N5O3S/c1-20-15-14(16(24)21(2)18(20)25)23-10-12(13-6-4-8-27-13)22(17(23)19-15)9-11-5-3-7-26-11/h3-8,10H,9H2,1-2H3

InChI Key

SFJFZUCMPNEEGN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CC4=CC=CO4)C5=CC=CS5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.